3-Position vs. 4-Position Substitution in Benzoylpiperidine Scaffolds
The target compound features a benzoylpiperidine core substituted at the 3-position of the piperidine ring with a butyl linker, whereas the vast majority of pharmacologically characterized benzoylpiperidine derivatives in the synthetic cannabinoid and CNS-active chemical space bear substitution at the 4-position [1]. The 3-substitution pattern introduces a chiral center and alters the spatial orientation of the butyl-N-methylbenzamide side chain relative to the benzoyl group, which has been demonstrated in related SCRA series to produce divergent CB₁/CB₂ binding affinities [2]. Most commercially available benzoylpiperidine-based reference standards (e.g., QMPSB, QMPCB) are either 4-substituted or 1-substituted variants with sulfamoyl benzoate/sulfamoyl benzamide termini, making the 3-substituted butyl-linked N-methylbenzamide architecture of CAS 63867-61-8 a structurally distinct chemotype within the N-benzoylpiperidine SCRA subclass [2].
| Evidence Dimension | Piperidine ring substitution position and linker architecture |
|---|---|
| Target Compound Data | 3-position substitution; butyl (C4) linker; N-methylbenzamide terminus |
| Comparator Or Baseline | Common 4-substituted benzoylpiperidine SCRA analogs (e.g., QMPSB, QMPCB) with sulfamoyl benzoate/benzamide termini and 1-substituted core architecture [2] |
| Quantified Difference | No quantitative affinity difference available for this specific compound; difference inferred from SAR trends in the benzoylpiperidine SCRA class [2] |
| Conditions | Structural comparison based on published analytical profiles of N-benzoylpiperidine SCRAs |
Why This Matters
For research groups developing structure-based selectivity models or analytical reference libraries for emerging SCRAs, a 3-substituted benzoylpiperidine with a butyl linker to N-methylbenzamide fills a structural gap not represented by the more common 4-substituted or 1-substituted benzoylpiperidine reference compounds currently available.
- [1] Giorgioni, G., Bonifazi, A., Del Bello, F., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. International Journal of Molecular Sciences, 25(8), 4524. https://pmc.ncbi.nlm.nih.gov/articles/PMC11050742/ View Source
- [2] Westphal, F., et al. (2020). Synthetic cannabinoid receptor agonists: Analytical profiles and development of QMPSB, QMMSB, QMPCB, 2F-QMPSB, QMiPSB, and SGT-233. Drug Testing and Analysis, 12(9), 1284-1300. https://doi.org/10.1002/dta.2890 View Source
